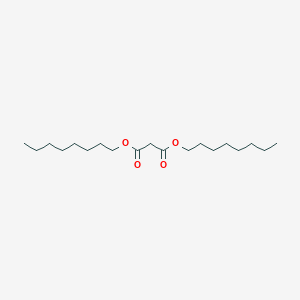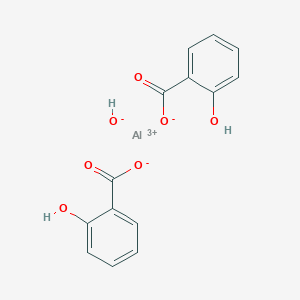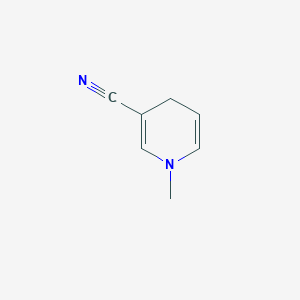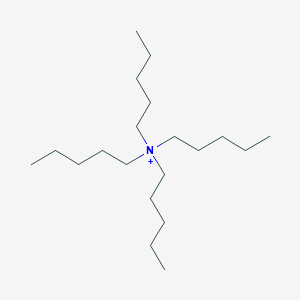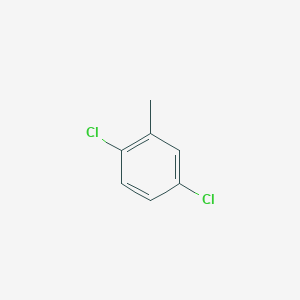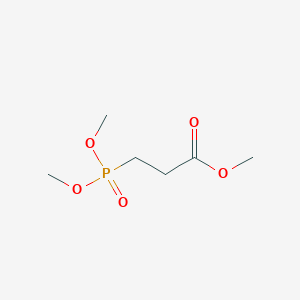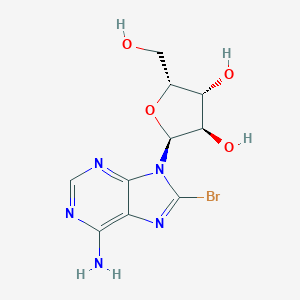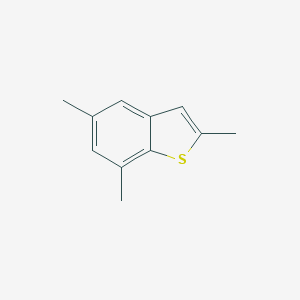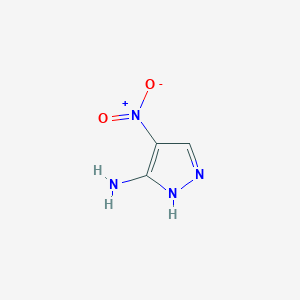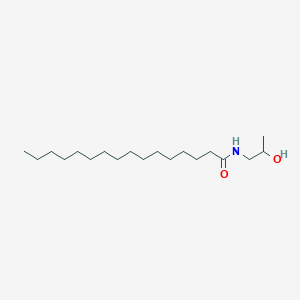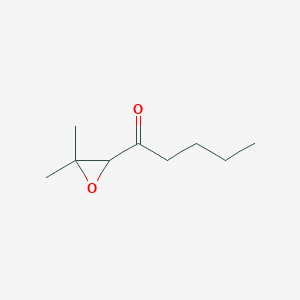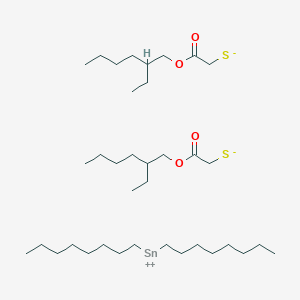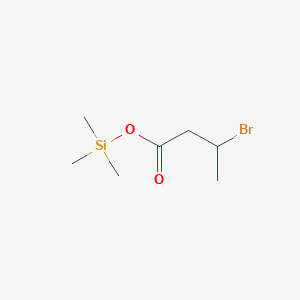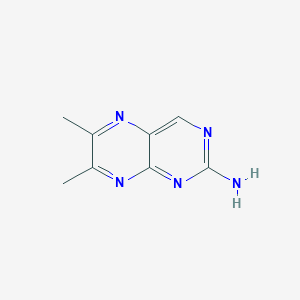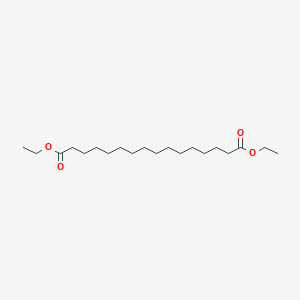
Diethyl hexadecanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl hexadecanedioate (DEHD) is a chemical compound that belongs to the family of diesters. DEHD is a colorless, odorless, and waxy substance that has various applications in the field of scientific research.
Mécanisme D'action
Diethyl hexadecanedioate acts as a substrate for the enzymes involved in the metabolism of fatty acids. It is converted into hexadecanedioic acid and ethanol by the action of esterases and alcohol dehydrogenases. Hexadecanedioic acid is further metabolized by beta-oxidation in the mitochondria, yielding acetyl-CoA and other intermediates of the citric acid cycle. The metabolism of Diethyl hexadecanedioate affects the energy metabolism, lipid metabolism, and oxidative stress in the cells.
Effets Biochimiques Et Physiologiques
Diethyl hexadecanedioate has various biochemical and physiological effects on the cells and tissues. It alters the membrane fluidity, permeability, and stability by incorporating into the lipid bilayer. It affects the activity of membrane-bound enzymes, ion channels, and receptors by modulating the lipid composition of the membrane. Diethyl hexadecanedioate also affects the gene expression, protein synthesis, and cell signaling pathways by activating or inhibiting the transcription factors and signaling molecules.
Avantages Et Limitations Des Expériences En Laboratoire
Diethyl hexadecanedioate has several advantages and limitations for lab experiments. It is a stable and non-toxic compound that can be easily synthesized and purified. It is also a model compound for studying the metabolism of fatty acids in the liver and other tissues. However, Diethyl hexadecanedioate has limited solubility in water and may require the use of organic solvents for its application. It may also interfere with the activity of some enzymes and receptors by altering the lipid composition of the membrane.
Orientations Futures
Diethyl hexadecanedioate has several future directions for scientific research. It can be used as a tool for studying the effects of fatty acid esters on the structure and function of biological membranes. It can also be used as a model compound for studying the metabolism of fatty acids in the liver and other tissues. Moreover, Diethyl hexadecanedioate can be modified to improve its solubility, stability, and bioavailability for its application in drug delivery and gene therapy.
Méthodes De Synthèse
Diethyl hexadecanedioate is synthesized by the reaction of hexadecanedioic acid with ethanol in the presence of a catalyst. The reaction takes place at a high temperature and pressure, and the product is obtained after purification and distillation. The yield of Diethyl hexadecanedioate depends on the reaction conditions, such as the concentration of reactants, temperature, pressure, and reaction time.
Applications De Recherche Scientifique
Diethyl hexadecanedioate has various applications in the field of scientific research. It is used as a solvent, plasticizer, and lubricant in the manufacturing of polymers, resins, and coatings. Diethyl hexadecanedioate is also used as a model compound for studying the metabolism of fatty acids in the liver and other tissues. It is used to investigate the effects of fatty acid esters on the structure and function of biological membranes.
Propriétés
Numéro CAS |
15786-31-9 |
|---|---|
Nom du produit |
Diethyl hexadecanedioate |
Formule moléculaire |
C20H38O4 |
Poids moléculaire |
342.5 g/mol |
Nom IUPAC |
diethyl hexadecanedioate |
InChI |
InChI=1S/C20H38O4/c1-3-23-19(21)17-15-13-11-9-7-5-6-8-10-12-14-16-18-20(22)24-4-2/h3-18H2,1-2H3 |
Clé InChI |
AHIOKFKBLGHSSV-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CCCCCCCCCCCCCCC(=O)OCC |
SMILES canonique |
CCOC(=O)CCCCCCCCCCCCCCC(=O)OCC |
Synonymes |
Hexadecanedioic acid diethyl ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



